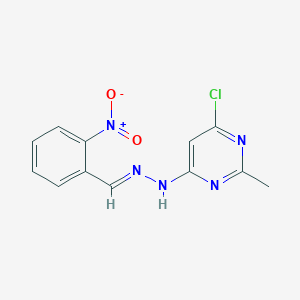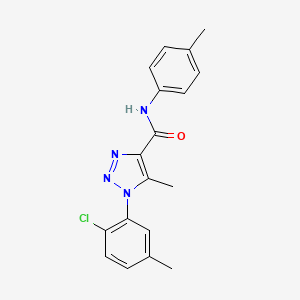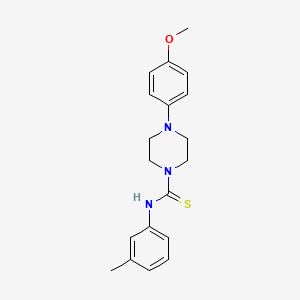
2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as 6-CPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 2-nitrobenzaldehyde and 6-chloro-2-methyl-4-pyrimidinylhydrazine, and it has been found to exhibit a range of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anti-tumor activity. Studies have shown that 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of anti-cancer drugs.
Another area of interest for 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The exact mechanism of action of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. Studies have shown that this compound can inhibit the activity of enzymes such as PI3K/Akt and NF-κB, which are known to play a key role in these processes.
Biochemical and physiological effects:
In addition to its anti-tumor and anti-inflammatory activity, 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to exhibit a range of other interesting biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone for lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory equipment. However, one limitation of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of more potent analogs of this compound with improved anti-tumor and anti-inflammatory activity. Another area of interest is the investigation of the potential applications of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2/c1-8-15-11(13)6-12(16-8)17-14-7-9-4-2-3-5-10(9)18(19)20/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTFUBLMOQXJKT-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)
![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)



![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)




![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)